tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251009-06-9
VCID: VC2574069
InChI: InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate

CAS No.: 1251009-06-9

Cat. No.: VC2574069

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate - 1251009-06-9

Specification

CAS No. 1251009-06-9
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
Standard InChI Key FHFUKPWBTBBQNW-UWVGGRQHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)NCCO2
SMILES CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2

Introduction

Tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b] oxazine-6(5H)-carboxylate is a complex organic compound belonging to the class of oxazines, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure. This compound is characterized by its unique pyrido-oxazine framework, making it of interest in various scientific fields, including medicinal chemistry and materials science.

Molecular Formula and Weight

  • Molecular Formula: C12_{12}H22_{22}N2_{2}O3_{3}

  • Molecular Weight: Approximately 242.31 g/mol .

Synonyms

  • tert-Butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b] oxazine-6-carboxylate

  • 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aS,8aS)- .

Structural Features

The compound features a hexahydro-pyrido[4,3-b] oxazine core with a tert-butyl ester group attached to the carboxylic acid moiety. This structural complexity allows it to exhibit a range of biological activities, making it a subject of interest for pharmaceutical research.

Synthesis and Reaction Conditions

The synthesis of tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b] oxazine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route includes cyclization and esterification reactions, where parameters such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity.

Potential Applications

This compound represents a valuable asset for ongoing research in various scientific domains due to its unique structural characteristics and potential functionalities. It has potential applications in pharmaceutical development, where its ability to interact with specific molecular targets within biological systems could lead to various therapeutic effects.

Chemical Reactions and Stability

Tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b] oxazine-6(5H)-carboxylate can undergo several types of chemical reactions, including those facilitated by controlled temperatures and catalytic assistance. Its stability under various conditions (e.g., temperature and pH) is crucial for its application in research.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS No.
Tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b] oxazine-6(5H)-carboxylateC12_{12}H22_{22}N2_{2}O3_{3}242.311792190-69-2
(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b] oxazine-6(7H)-carboxylateC12_{12}H22_{22}N2_{2}O3_{3}242.31-
Tert-butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b] oxazine-4-carboxylateC12_{12}H22_{22}N2_{2}O3_{3}242.311821773-80-1

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